N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research in the field of medicinal chemistry has explored the synthesis of complex benzamides and their biological activities. For instance, studies have synthesized novel heterocyclic compounds derived from benzodifuran precursors, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition, demonstrating high selectivity and potency as COX-2 inhibitors, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). This research highlights the potential of benzamide derivatives in developing new therapeutic agents.
Gastrokinetic Agents
Another significant area of research involves the development of gastrokinetic agents. Studies have synthesized N-[(2-morpholinyl)alkyl]benzamides, which were evaluated for their prokinetic activity on gastric emptying. These studies found that certain derivatives exhibited potent and selective gastric prokinetic activity, with weak dopamine D2 receptor antagonistic activity, suggesting their utility in treating gastrointestinal motility disorders (Kato et al., 1990; Kato et al., 1992).
Alzheimer's Disease Treatment
Research into the treatment of Alzheimer's disease has led to the development of selective histone deacetylase 6 (HDAC6) inhibitors. Compounds such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide have shown promising results in decreasing phosphorylation and aggregation of tau proteins, offering neuroprotective activity and potential as Alzheimer's disease treatments (Lee et al., 2018).
Mechanism of Action
Target of action
The compound contains a benzothiazole moiety, which is a heterocyclic aromatic compound. Benzothiazoles are known to have various biological activities and can interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific target the compound interacts with. For instance, it could inhibit an enzyme’s activity, modulate a receptor’s function, or alter the permeability of an ion channel .
Biochemical pathways
The compound’s effect on biochemical pathways would also depend on its specific target. It could potentially influence pathways related to the target’s function .
Pharmacokinetics
The compound’s pharmacokinetics would be influenced by its chemical structure. For example, the presence of a morpholinoethyl group might affect its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on the changes it induces in its target and the subsequent alterations in biochemical pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-16-5-6-17(2)19(15-16)23(28)27(10-9-26-11-13-30-14-12-26)24-25-21-20(29-4)8-7-18(3)22(21)31-24;/h5-8,15H,9-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIAYKRWCOEHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.